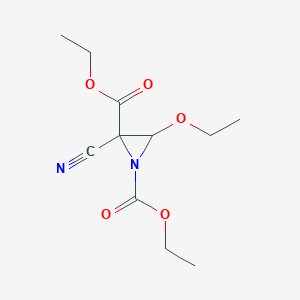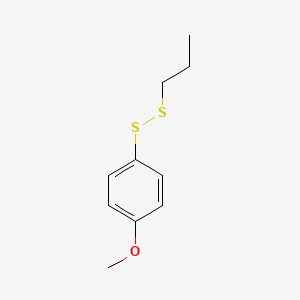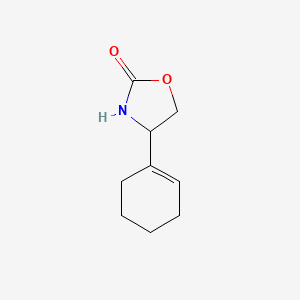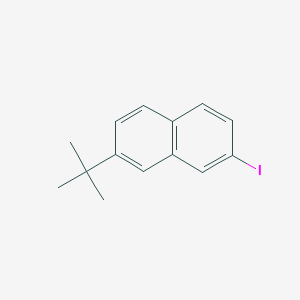
2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is an organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of anthracene derivatives with appropriate oxazole precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or DMF (dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications like photodynamic therapy, where the compound generates reactive oxygen species to kill cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) stands out due to its unique combination of anthracene and oxazole moieties, which confer distinct photophysical properties. Compared to other anthracene derivatives, this compound exhibits higher thermal stability and a larger Stokes shift, making it more suitable for specific applications in fluorescence and optoelectronics .
Propiedades
Número CAS |
649536-59-4 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-3-13-11-14-4-2-6-16(20-22-8-10-24-20)18(14)12-17(13)15(5-1)19-21-7-9-23-19/h1-6,11-12H,7-10H2 |
Clave InChI |
ZLNVTTLNVCRWMF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)


![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)



![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)

![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)

![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
